molecular formula C23H27N5O2S B2576694 3-(4-butyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)-N-(4-isopropylphenyl)propanamide CAS No. 1189700-01-3

3-(4-butyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)-N-(4-isopropylphenyl)propanamide

Cat. No. B2576694
CAS RN: 1189700-01-3
M. Wt: 437.56
InChI Key: HMOGJIDVRBMTNI-UHFFFAOYSA-N
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Description

3-(4-butyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)-N-(4-isopropylphenyl)propanamide is a useful research compound. Its molecular formula is C23H27N5O2S and its molecular weight is 437.56. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activity

A wide range of thiazolopyrimidines and their derivatives, including the class of compounds similar to the specified chemical, have been synthesized and evaluated for their antimicrobial and antitumor properties. For example, a study by Said et al. (2004) explored the antimicrobial activity of thiazolopyrimidine derivatives, finding some compounds to exhibit promising antimicrobial properties without appreciable antitumor activity (Said, Abouzid, Mouneer, Ahmedy, & Osman, 2004). Similarly, Lauria et al. (2013) reported on an unexpected Dimroth rearrangement leading to thieno[3,2-d][1,2,3]triazolo[1,5-a]pyrimidines with potent antitumor activity, emphasizing the synthesis strategy and the significant antiproliferative activity of these derivatives (Lauria, Patella, Abbate, Martorana, & Almerico, 2013).

Advanced Synthesis Techniques

Research has also focused on developing new synthesis methods for these compounds. Son et al. (2010) described the synthesis of thienotriazolopyrimidine derivatives using oxidative cyclization, showcasing the efficiency of generating these compounds at room temperature (Son & Song, 2010). This highlights the continuous efforts in improving the synthesis routes for better yields and effectiveness of triazolopyrimidine derivatives in scientific research.

Antimicrobial and Antitumor Applications

Further exploration into the biological activities of these compounds reveals a broad spectrum of potential uses. Abdel‐Aziz et al. (2008) synthesized derivatives incorporating a thiazolo[3,2‐a]benzimidazole moiety and assessed them for antimicrobial effectiveness, indicating moderate effects against certain bacterial and fungal species (Abdel‐Aziz, Hamdy, Fakhr, & Farag, 2008). This suggests the versatility of triazolopyrimidine derivatives in developing new antimicrobial agents.

Anti-inflammatory and Herbicidal Activity

Notably, some studies have expanded the potential applications of these compounds beyond antimicrobial and antitumor activities. Pan et al. (2015) discovered that certain 4-phenylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine-5(4H)-one derivatives showed significant anti-inflammatory activity, surpassing that of the reference drug indomethacin in some cases (Pan, Wang, Liu, Gong, & Quan, 2015). Additionally, research by Guangfu et al. (2010) into herbicidal 2-arylthio-1,4,2,-triazolo[1,5-a]pyrimidines revealed good herbicidal activity against rape, showcasing the agricultural implications of these compounds (Guangfu, Rong-jian, Xue-ning, & Huazheng, 2010).

properties

IUPAC Name

3-(8-butyl-7-oxo-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9,11-tetraen-12-yl)-N-(4-propan-2-ylphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N5O2S/c1-4-5-13-27-22(30)21-18(12-14-31-21)28-19(25-26-23(27)28)10-11-20(29)24-17-8-6-16(7-9-17)15(2)3/h6-9,12,14-15H,4-5,10-11,13H2,1-3H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMOGJIDVRBMTNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=O)C2=C(C=CS2)N3C1=NN=C3CCC(=O)NC4=CC=C(C=C4)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-butyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)-N-(4-isopropylphenyl)propanamide

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